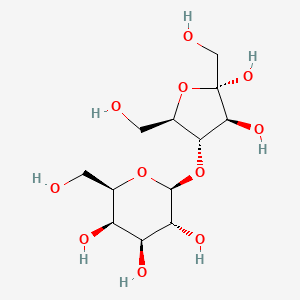

4-O-beta-D-Galactopyranosyl-alpha-D-fructose

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Lactulose is typically synthesized through the isomerization of lactose. The process involves the conversion of lactose into lactulose using alkaline catalysts such as sodium hydroxide or calcium hydroxide under controlled temperature and pH conditions . The reaction is followed by neutralization and purification steps to obtain the final product.

Industrial Production Methods

Industrial production of lactulose involves large-scale isomerization of lactose using similar alkaline catalysts. The process is optimized for high yield and purity, involving continuous monitoring and adjustment of reaction conditions. The final product is then subjected to rigorous quality control measures to ensure its suitability for medical and food applications .

化学反応の分析

Types of Reactions

Lactulose undergoes several types of chemical reactions, including:

Oxidation: Lactulose can be oxidized to form lactobionic acid.

Reduction: It can be reduced to form lactitol.

Hydrolysis: Lactulose can be hydrolyzed to yield its constituent monosaccharides, galactose, and fructose.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine water and nitric acid.

Reduction: Sodium borohydride is often used as a reducing agent.

Hydrolysis: Acidic or enzymatic hydrolysis can be employed, with hydrochloric acid or beta-galactosidase being common choices.

Major Products

Oxidation: Lactobionic acid

Reduction: Lactitol

Hydrolysis: Galactose and fructose

科学的研究の応用

Introduction to 4-O-β-D-Galactopyranosyl-α-D-fructose

4-O-β-D-Galactopyranosyl-α-D-fructose, commonly known as lactulose, is a synthetic disaccharide composed of galactose and fructose. First synthesized in 1929, it has gained attention for its potential applications in various fields, particularly in medicine and food technology. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Laxative Use

Lactulose is primarily used as a laxative for treating chronic constipation. It functions by drawing water into the bowel, softening stools, and promoting bowel movements. Research indicates that lactulose can effectively stimulate intestinal motility, making it a valuable option for patients with slow transit constipation .

Management of Hepatic Encephalopathy

Lactulose is also employed in managing hepatic encephalopathy, a condition resulting from liver failure where toxins accumulate in the brain. By reducing ammonia levels in the blood, lactulose helps alleviate symptoms associated with this condition. Clinical studies have shown that lactulose can improve cognitive function in patients suffering from hepatic encephalopathy .

Potential Anticancer Properties

Emerging research suggests that lactulose may have anticancer properties due to its ability to bind galectin carbohydrates involved in tumor progression. Preliminary studies indicate that it could help mitigate the spread of certain cancers by altering the tumor microenvironment .

Prebiotic Effects

Lactulose acts as a prebiotic, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This property enhances gut health and may improve overall digestive function .

Food Industry Uses

In the food industry, lactulose is utilized for its sweetening properties and ability to enhance texture and flavor in various products, including baked goods and dairy products. It is often incorporated into formulations aimed at improving probiotic counts and overall product quality .

Case Study 1: Lactulose in Chronic Constipation Management

A clinical trial involving 100 participants with chronic constipation demonstrated that those treated with lactulose experienced a significant increase in bowel movement frequency compared to those receiving a placebo. The study highlighted lactulose's efficacy as a safe and effective treatment option for this condition .

Case Study 2: Lactulose and Hepatic Encephalopathy

In a randomized controlled trial involving patients with hepatic encephalopathy, researchers found that those treated with lactulose exhibited notable improvements in cognitive function and reduced ammonia levels compared to the control group. This study underscores lactulose's therapeutic potential beyond gastrointestinal applications .

作用機序

Lactulose exerts its effects primarily in the colon, where it is fermented by the gut microbiota. This fermentation process produces short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative . Additionally, lactulose promotes the growth of beneficial bacteria, which can inhibit the growth of pathogenic bacteria .

類似化合物との比較

Similar Compounds

Lactose: A disaccharide composed of glucose and galactose.

Maltose: A disaccharide composed of two glucose molecules.

Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

Uniqueness

Lactulose is unique among these compounds due to its synthetic origin and specific beta-1,4-glycosidic bond between galactose and fructose. This unique structure imparts its prebiotic and laxative properties, making it valuable in both medical and industrial applications .

生物活性

4-O-beta-D-Galactopyranosyl-alpha-D-fructose, commonly referred to as lactulose, is a non-absorbable disaccharide that plays a significant role in various biological processes. Its unique structure allows it to serve as a substrate for beneficial gut bacteria, influencing gut health and metabolic functions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C21H34O4

- Molecular Weight : 350.49 g/mol

- Melting Point : 173 °C

- Boiling Point : 441.1 °C (predicted)

- Density : 1.16 g/cm³ (predicted) .

This compound is not absorbed in the upper gastrointestinal tract but is fermented by colonic bacteria. This fermentation results in the production of organic acids (like lactic and acetic acid), which lower the pH of the intestinal environment, promoting the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium. The key mechanisms include:

- Osmotic Effect : It retains water in the intestines, increasing stool bulk and promoting peristalsis, which alleviates constipation.

- Ammonia Reduction : By promoting the growth of acidophilic bacteria, it inhibits ammonia-producing bacteria, thus reducing blood ammonia levels in conditions like hepatic encephalopathy .

Prebiotic Effects

Research indicates that lactulose acts as a prebiotic, enhancing the growth of beneficial gut microbiota. A study showed that administration of lactulose significantly increased populations of Bifidobacteria and Lactobacilli while decreasing harmful bacteria such as Bacteroides .

Clinical Applications

Lactulose has been studied extensively for its therapeutic applications:

- Constipation Treatment : Its osmotic properties make it effective for treating chronic functional constipation.

- Hepatic Encephalopathy Management : By reducing blood ammonia levels, lactulose serves as a crucial treatment in patients with liver dysfunction .

Case Studies

Research Findings

Recent studies have highlighted the multifaceted roles of lactulose beyond its laxative effect:

- Gut Health Improvement : Lactulose has been shown to improve gut microbiota composition, leading to enhanced gut barrier function and reduced inflammation.

- Diabetes Management : Some research suggests that lactulose may play a role in regulating glucose metabolism by modulating gut microbiota, potentially offering benefits for individuals with diabetes .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5S)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQLYHFGKNRPGE-WJONTELPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@]([C@H]2O)(CO)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4618-18-2 | |

| Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。